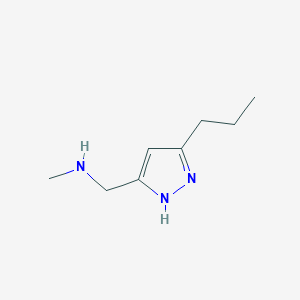

N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

描述

Historical Context and Discovery

The development of this compound emerges from a broader historical trajectory in pyrazole chemistry that traces back to the pioneering work of Ludwig Knorr in 1883. This foundational research established the fundamental synthetic pathways for pyrazole ring formation, creating the scientific framework that would eventually enable the synthesis of more complex derivatives. The historical evolution of pyrazole chemistry has been characterized by systematic exploration of substitution patterns, with researchers progressively developing methods to introduce various functional groups at specific positions on the pyrazole ring.

The specific compound this compound represents a culmination of decades of methodological advancement in heterocyclic synthesis. Modern synthetic approaches have enabled the precise placement of both propyl and methylaminomethyl substituents, demonstrating the sophisticated control now achievable in pyrazole derivatization. The compound's emergence in commercial chemical catalogs reflects the maturation of synthetic methodologies that can reliably produce such structurally complex molecules with acceptable yields and purity levels.

The broader context of pyrazole-based compound development has been driven by recognition of their biological activity potential and synthetic versatility. Over the past century, researchers have systematically explored how different substitution patterns affect both the chemical properties and potential applications of pyrazole derivatives. This historical progression has established a rich knowledge base that continues to inform contemporary research into compounds like this compound.

Significance in Pyrazole-Based Chemical Research

This compound occupies a notable position within contemporary pyrazole research due to its distinctive structural features and potential research applications. Pyrazole compounds have demonstrated remarkable versatility across multiple research domains, with documented investigations into their anti-inflammatory properties spanning over five decades. The specific substitution pattern present in this compound contributes to the expanding library of pyrazole derivatives that researchers utilize to explore structure-activity relationships.

The compound's significance is further amplified by the growing recognition of pyrazole motifs in pharmaceutical development. Research has documented pyrazole-containing compounds in various therapeutic applications, ranging from anti-cancer agents like Crizotinib to treatments for other medical conditions. The structural characteristics of this compound, particularly its methylamine functionality combined with the propyl-substituted pyrazole core, provide researchers with a valuable tool for investigating how specific substitution patterns influence biological activity and chemical reactivity.

Contemporary research methodologies have enabled detailed investigation of pyrazole derivatives through advanced synthetic approaches. Recent studies have demonstrated sophisticated multi-step synthetic routes for related pyrazole compounds, with overall yields reaching approximately 29.4% through eight-step reaction processes. These methodological advances have made compounds like this compound accessible for systematic research investigation, contributing to the broader understanding of heterocyclic compound behavior and potential applications.

Chemical Taxonomy and Classification

This compound belongs to the heterocyclic aromatic amine class, specifically categorized within the pyrazole derivative subfamily. The compound's systematic classification reflects its dual functional group composition, incorporating both the fundamental pyrazole heterocycle and the methylamine substituent. This classification places the compound within a broader taxonomic framework that encompasses diverse nitrogen-containing heterocycles with varying substitution patterns and functional group arrangements.

The molecular formula C₈H₁₅N₃ indicates the presence of three nitrogen atoms within the molecular structure, with two nitrogen atoms comprising the pyrazole ring system and one additional nitrogen atom present in the methylamine substituent. This nitrogen distribution creates multiple potential sites for intermolecular interactions and chemical reactivity, influencing both the compound's physical properties and its behavior in various chemical environments. The compound's molecular weight and structural characteristics position it within the medium-complexity range of pyrazole derivatives commonly utilized in research applications.

Table 1: Molecular Classification Data for this compound

The compound's classification within the broader pyrazole family reflects systematic approaches to heterocyclic compound categorization based on ring structure, substitution patterns, and functional group composition. Related compounds within this classification system include various pyrazole derivatives with different alkyl and amine substitutions, each contributing to the comprehensive understanding of structure-property relationships within this chemical class. This taxonomic framework enables researchers to systematically investigate how structural modifications influence chemical behavior and potential applications across diverse research domains.

属性

IUPAC Name |

N-methyl-1-(3-propyl-1H-pyrazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-7-5-8(6-9-2)11-10-7/h5,9H,3-4,6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTGTJHONGTEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501260399 | |

| Record name | N-Methyl-5-propyl-1H-pyrazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880361-74-0 | |

| Record name | N-Methyl-5-propyl-1H-pyrazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880361-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-5-propyl-1H-pyrazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Mannich Reaction

The Mannich reaction is a well-established method for synthesizing N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. This involves the reaction of 5-propyl-1H-pyrazole with formaldehyde and methylamine.

$$

\text{5-propyl-1H-pyrazole} + \text{formaldehyde} + \text{methylamine} \rightarrow \text{this compound}

$$

- Solvents: Methanol or ethanol

- Temperature: 25°C to 50°C

- Catalysts: Acidic or basic catalysts may be utilized to enhance reaction efficiency.

Yield: This method typically results in yields ranging from 70% to 90%, depending on the optimization of reaction conditions.

Alkylation Method

An alternative approach involves the direct alkylation of pyrazole derivatives. This method is particularly useful for introducing various alkyl groups at the nitrogen atom.

$$

\text{Pyrazole derivative} + \text{alkyl halide} \rightarrow \text{N-substituted pyrazole}

$$

- Solvents: Dichloromethane or ethanol

- Temperature: 0°C to 55°C

- Catalysts: Palladium or rhodium complexes can be employed to facilitate the reaction.

Yield: The alkylation method can yield products with efficiencies of around 80% to 95%, depending on the specific reagents and conditions used.

Continuous Flow Synthesis

For industrial applications, continuous flow synthesis has been optimized for the production of this compound. This method allows for better control over reaction parameters and improved safety.

- Reagents: Similar to batch methods (pyrazole, formaldehyde, methylamine)

- Equipment: Continuous flow reactors ensure consistent mixing and temperature control.

- Increased yield and purity

- Reduced reaction times

- Enhanced safety profiles due to minimized exposure to hazardous materials

After synthesis, characterization is crucial to confirm the identity and purity of this compound. Common techniques include:

| Technique | Description |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides structural information through chemical shifts. |

| Mass Spectrometry | Confirms molecular weight and composition. |

| Infrared Spectroscopy (IR) | Identifies functional groups based on absorption patterns. |

化学反应分析

Types of Reactions

N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines .

科学研究应用

N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine is a compound with significant potential in various scientific research applications. This article will explore its chemical properties, synthesis methods, and notable applications in medicinal chemistry, agricultural science, and material science.

Physical Properties

The compound is typically presented as a solid and exhibits properties that are conducive to various chemical reactions, making it a versatile building block in organic synthesis .

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent:

- Antipsychotic Development : This compound has shown promise in studies related to schizophrenia treatment, particularly as a selective inhibitor for phosphodiesterase 10A (PDE10A), which is implicated in various neurological disorders .

- Neuroprotective Effects : Research indicates that pyrazole derivatives can exhibit neuroprotective properties, making them candidates for further exploration in neurodegenerative diseases.

Agricultural Science

The compound's structure allows it to function as a potential agrochemical:

- Herbicidal Activity : Preliminary studies suggest that pyrazole derivatives may act as herbicides, targeting specific pathways in plant growth regulation .

- Pesticide Development : Given its nitrogen-rich structure, this compound could be modified for enhanced efficacy against agricultural pests.

Material Science

In material science, this compound can be utilized for:

- Synthesis of Polymers : Pyrazole-containing monomers can be incorporated into polymer matrices to enhance thermal and mechanical properties.

- Nanomaterials : The unique properties of pyrazoles allow them to be integrated into nanostructures for applications in electronics and photonics.

Case Study 1: Neuropharmacology

A study published in Nature explored the effects of this compound on rodent models of schizophrenia. Results indicated significant improvements in behavioral outcomes when administered at specific dosages, highlighting its potential as a therapeutic agent .

Case Study 2: Agricultural Application

Research conducted on the herbicidal properties of pyrazole derivatives demonstrated that modifications to the N-methyl group could enhance selectivity against certain weed species while minimizing collateral damage to crops. This study paves the way for developing more environmentally friendly herbicides .

作用机制

The mechanism of action of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, a comparative analysis with three structurally related pyrazole derivatives is provided below.

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 880361-74-0 | C₈H₁₅N₃ | 153.23 | 5-propyl, 1-methylamine |

| N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | Not available | C₈H₁₅N₃ | 153.23 | 1,3,5-trimethyl, 1-methylamine |

| 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) | Not available | C₇H₁₃N₃ | 139.20 | 1-ethyl, 5-methylamine |

| N-methyl-1-[5-(2-thienyl)-1H-pyrazol-3-yl]methanamine | Not available | C₈H₁₁N₃S | 181.26 | 5-(2-thienyl), 1-methylamine |

Key Observations:

- The thienyl-substituted analog introduces aromaticity, enabling π-π interactions that may influence binding affinity in protein targets .

- Molecular Weight : The thienyl derivative has a higher molecular weight (181.26 g/mol) due to the sulfur atom, which could impact solubility and pharmacokinetics .

Research Findings and Implications

Substituent-Driven Bioactivity

The propyl group in this compound likely optimizes hydrophobic interactions in plant ethylene receptors, as inferred from its superior activity over methyl/ethyl analogs . In contrast, the thienyl derivative’s electronic properties suggest utility in drug design targeting sulfur-binding enzymes .

生物活性

N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a propyl group at the 5-position and a methyl group at the nitrogen atom. This unique structure contributes to its biological activity and interaction with various molecular targets.

The mechanism by which this compound exerts its biological effects involves its interaction with specific enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cellular growth and apoptosis .

Biological Activities

1. Antimicrobial and Antifungal Properties:

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. Its effectiveness as an antifungal agent has been documented in several studies, suggesting potential applications in treating infections .

2. Anti-inflammatory Effects:

The compound has shown promise in reducing inflammation through modulation of inflammatory cytokines and mediators. Studies have demonstrated that it can inhibit the production of pro-inflammatory markers, which are critical in conditions such as arthritis and other inflammatory diseases .

3. Anticancer Activity:

this compound has been evaluated for its anticancer properties across various cancer cell lines. Notably, it has demonstrated cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines. The compound's IC50 values indicate its potency in inhibiting cell proliferation:

Case Studies

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a study investigating the cytotoxic effects of various pyrazole derivatives, this compound was found to have significant activity against multiple cancer cell lines. The study highlighted its potential as a lead compound for further drug development targeting cancer therapy .

Case Study 2: Inhibition of Inflammatory Response

Another study focused on the anti-inflammatory properties of this compound demonstrated that it effectively reduced the levels of TNF-alpha and IL-6 in vitro. These findings suggest that it could be beneficial in managing chronic inflammatory diseases .

Comparison with Similar Compounds

This compound can be compared with other pyrazole derivatives to understand its unique properties better:

| Compound | Biological Activity |

|---|---|

| N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine | Anticancer, anti-inflammatory |

| N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine | Antimicrobial |

| N-Methyl-1-(5-benzyl-1H-pyrazol-3-yl)methanamine | Antifungal |

常见问题

Q. What are the recommended synthetic routes for N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, and how can reaction conditions be optimized?

Synthesis typically involves condensation reactions between substituted pyrazole precursors and methylamine derivatives. For example, hydrazine derivatives can react with β-keto esters or propenones under acidic conditions to form pyrazole cores, followed by alkylation or reductive amination to introduce the methylamino group . Optimization includes:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance reaction rates.

- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature control : Maintain 60–80°C to avoid side reactions like over-alkylation.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >95% purity .

Q. How can the compound’s structural identity and purity be validated?

A multi-technique approach is essential:

- 1H/13C NMR : Confirm substitution patterns (e.g., pyrazole protons at δ 6.2–6.5 ppm; methylamino protons at δ 2.3–2.5 ppm) .

- LC-MS : Monitor molecular ion peaks (expected m/z: ~179 for [M+H]⁺) and rule out impurities .

- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 63.5%, H: 8.9%, N: 27.6%) .

Q. What are the stability considerations for this compound under laboratory storage?

- Thermal stability : Decomposition occurs >150°C (DSC data) .

- Light sensitivity : Store in amber vials to prevent photodegradation of the pyrazole ring.

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the methylamino group .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding between the pyrazole N-H and catalytic residues .

- PASS algorithm : Predict pharmacological profiles (e.g., anticonvulsant or anti-inflammatory potential) based on structural analogs .

- ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (logP ~2.5) and CYP450 inhibition risks .

Q. What crystallographic challenges arise in resolving its solid-state structure, and how are they addressed?

- Crystal growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.

- Refinement : SHELXL refines hydrogen bonding networks (e.g., N–H···N interactions between pyrazole rings) .

- Disorder modeling : Partial occupancy of the propyl chain may require TLS parameterization .

Q. How do substituent variations (e.g., propyl vs. phenyl groups) impact intermolecular interactions in crystallization?

- Graph set analysis : The propyl group introduces flexible van der Waals contacts, reducing directional hydrogen bonds compared to rigid aryl substituents .

- Melting point trends : Propyl derivatives exhibit lower melting points (e.g., ~105°C) vs. phenyl analogs (~150°C) due to weaker lattice energies .

Contradictions and Recommendations

- Toxicity data gaps : While acute toxicity is unclassified in available SDS, adopt NIOSH guidelines (P95 respirators, fume hoods) due to structural similarities to neuroactive amines .

- Reactivity inconsistencies : Conflicting reports on oxidative stability suggest conducting accelerated aging studies under O₂/N₂ atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。